

An In-depth Technical Guide to 3,4-Diethoxyphenylacetonitrile

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Compound of Interest

Compound Name: 3,4-Diethoxyphenylacetonitrile

Cat. No.: B1297519

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **3,4-Diethoxyphenylacetonitrile**. The information is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.

Core Chemical Properties

3,4-Diethoxyphenylacetonitrile is an aromatic nitrile compound.^[1] Its chemical structure consists of a benzene ring substituted with two ethoxy groups at the 3 and 4 positions and an acetonitrile group.^{[1][2]} This compound is recognized for its utility as an intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical industry.^[1]

The following table summarizes the key quantitative chemical properties of **3,4-Diethoxyphenylacetonitrile**.

Property	Value	Source(s)
CAS Number	27472-21-5	[1][3][4]
Molecular Formula	C ₁₂ H ₁₅ NO ₂	[1][4][5]
Molecular Weight	205.25 g/mol	[1][4]
Appearance	White to off-white solid	[3]
Melting Point	33-35 °C	[1][3]
Boiling Point	130 °C at 1 mmHg	[1][3]
Density	1.043 ± 0.06 g/cm ³ (Predicted)	[3]
Flash Point	119.5 °C	[1]
Refractive Index	1.505	[1]
Storage Temperature	2-8 °C	[1][3]
InChI Key	OBDKFHFLEWRBBI- UHFFFAOYSA-N	[4][6]

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of **3,4-Diethoxyphenylacetonitrile** are not readily available in the provided search results, a plausible synthesis can be adapted from the well-documented synthesis of its close analog, 3,4-dimethoxyphenylacetonitrile. The following protocol is a representative method.

Synthesis of 3,4-Diethoxyphenylacetonitrile

This synthesis involves a three-step process starting from a substituted epoxypropionic acid salt, proceeding through decarboxylation, aldoxime formation, and finally dehydration.

Step 1: Decarboxylation to form 3,4-Diethoxyphenylacetaldehyde

- In a suitable reaction vessel, combine 3-(3,4-diethoxyphenyl)-2',3'-epoxypropionic acid potassium salt (1 equivalent) with potassium dihydrogen phosphate (KH₂PO₄, 1.2 equivalents).

- Add purified water and toluene to the vessel.
- Maintain the reaction mixture at a controlled temperature (e.g., 15-20 °C) and stir for approximately 3 hours.
- After the reaction is complete, separate the organic (toluene) layer.
- Extract the aqueous layer with an additional portion of toluene to ensure complete recovery of the product.
- Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO_4). The resulting toluene solution contains 3,4-diethoxyphenylacetaldehyde.

Step 2: Aldoxime Formation

- To the toluene solution of 3,4-diethoxyphenylacetaldehyde from the previous step, add sodium bicarbonate (NaHCO_3 , 1 equivalent) and hydroxylamine hydrochloride (HONH_3Cl , 1 equivalent).
- Maintain the reaction at a controlled temperature (e.g., 15-20 °C) for approximately 3 hours.
- After the reaction, add purified water and separate the organic layer.
- Extract the aqueous layer with toluene.
- Combine the organic extracts and dry over anhydrous MgSO_4 to obtain a toluene solution of 3,4-diethoxyphenylacetaldoxime.

Step 3: Dehydration and Crystallization to **3,4-Diethoxyphenylacetonitrile**

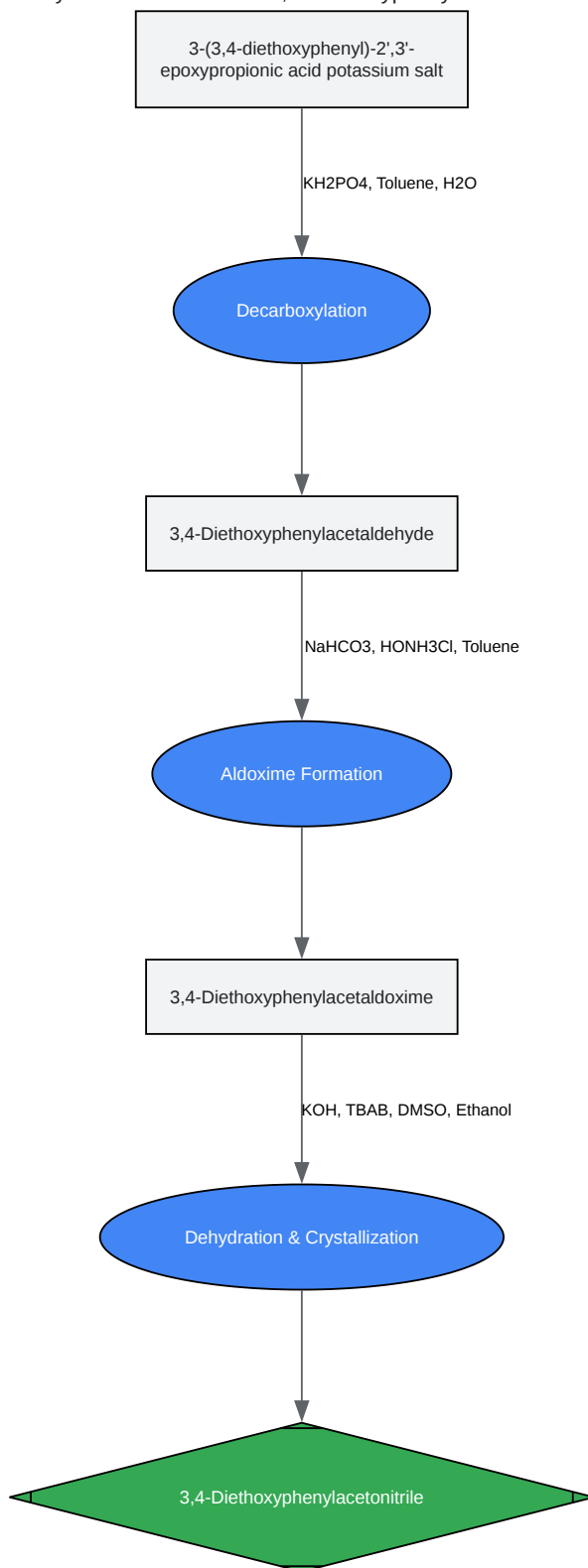
- To the toluene solution of 3,4-diethoxyphenylacetaldoxime, add potassium hydroxide (KOH, 0.15 equivalents), a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.02 equivalents), and dimethyl sulfoxide (DMSO).
- Reflux the mixture for approximately 30 minutes.
- After cooling, add purified water and adjust the pH to 7 with a suitable acid (e.g., glacial acetic acid).

- Separate the organic layer and extract the aqueous layer with toluene.
- Combine the organic layers, wash with purified water, and dry over anhydrous MgSO_4 .
- Concentrate the solution under reduced pressure to obtain the crude product as an oil.
- Add absolute ethanol and crystallize at a low temperature (e.g., $-5\text{ }^{\circ}\text{C}$) for several hours to obtain solid **3,4-Diethoxyphenylacetonitrile**.
- Filter the crystals and rinse with cold ethanol to yield the purified product.

Mandatory Visualizations

The following diagram illustrates the synthesis workflow for **3,4-Diethoxyphenylacetonitrile**.

Synthesis Workflow for 3,4-Diethoxyphenylacetonitrile

[Click to download full resolution via product page](#)Caption: Synthesis workflow of **3,4-Diethoxyphenylacetonitrile**.

Reactivity and Applications

3,4-Diethoxyphenylacetonitrile is a versatile chemical intermediate. The presence of the nitrile group allows for a variety of chemical transformations, making it a valuable building block in organic synthesis.[2] It serves as a precursor in the production of pharmaceuticals and other complex organic molecules.[1] For instance, it is used in the synthesis of drotaverine, a medication used to treat spasms.[2] Its structural analogs, such as 3,4-dimethoxyphenylacetonitrile, are key intermediates in the synthesis of pharmaceuticals like verapamil and papaverine.[7][8]

Safety and Handling

Based on information for analogous compounds, **3,4-Diethoxyphenylacetonitrile** should be handled with care. It may be harmful if swallowed, in contact with skin, or if inhaled.[4] It can cause skin and serious eye irritation, and may also cause respiratory irritation.[4] Therefore, appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn when handling this chemical.[9] It should be used in a well-ventilated area, such as a fume hood.[9]

Disclaimer: This guide is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) or professional laboratory guidance. Always consult the relevant SDS and follow established safety protocols when handling any chemical.

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